2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the class of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These compounds are characterized by a fused pyrazole and pyrazine ring system with a ketone functionality at the 4-position. While specific biological activity data for this compound is limited in the provided literature, its structural analogs have been explored for their potential as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 2 (mGluR2). [, , ]
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. The compound features a dihydropyrazolo structure, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects. The presence of the 4-chlorophenyl group may enhance its biological activity and influence its interaction with biological targets.
This compound can be synthesized through various chemical methods, often involving the reaction of appropriate pyrazole derivatives with chlorinated phenyl compounds. Research articles and patents detailing the synthesis and applications of similar compounds provide insights into its potential uses.
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is classified as a heterocyclic organic compound. It belongs to the family of pyrazoles and pyrazinones, which are characterized by their unique ring structures and are often explored for their therapeutic potential.
The synthesis of 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can be achieved through several methods:
The molecular structure of 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one consists of a fused bicyclic system comprising a pyrazole and a pyrazinone ring. The presence of a chlorine atom on the phenyl group affects both the electronic properties and steric hindrance of the molecule.
The chemical reactivity of 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can be explored through various reactions:
The mechanism by which 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one exerts its biological effects involves interaction with specific molecular targets within biological systems:
Pharmacological studies are necessary to elucidate specific targets and pathways affected by this compound. In vitro and in vivo studies would provide valuable data regarding its mechanism of action.
Characterization techniques such as mass spectrometry and infrared spectroscopy provide insights into functional groups present and confirm molecular identity.
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has potential applications in:
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS No. 1552162-51-2) belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one family, a fused heterobicyclic scaffold of significant interest in medicinal chemistry. Its systematic IUPAC name explicitly defines the core pyrazolo[1,5-a]pyrazine ring system fused with a ketone group at position 4 and a 4-chlorophenyl substituent at position 2. The molecular formula is C₁₂H₁₀ClN₃O, with a molecular weight of 247.68 g/mol [1] [4].
The structure features a pyrazole ring fused to a partially saturated pyrazine ring. Key identifiers include:
The bicyclic core incorporates hydrogenation at the 5,6,7-positions (denoted by 5H,6,7-dihydro), reducing aromaticity and introducing sp³-hybridized carbons. The ketone at position 4 and the chlorophenyl group at position 2 are critical for electronic properties and intermolecular interactions. This scaffold is recognized for its planar pyrazole component and a partially saturated pyrazine ring that adopts a puckered conformation, influencing binding to biological targets [1] [6] [7].
Property | Value |
---|---|
CAS Registry Number | 1552162-51-2 |
Molecular Formula | C₁₂H₁₀ClN₃O |
Molecular Weight | 247.68 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |
MDL Number | MFCD23696894 |
Storage Conditions | Room temperature (industry standard) |
This compound serves as a versatile chemical template in drug discovery, particularly for neurological disorders and oncology. Its significance stems from structural similarities to advanced preclinical candidates targeting metabotropic glutamate receptors (mGlus) and cancer pathways.
Neurological Applications (mGlu Receptor Modulation)
The pyrazolo-pyrazinone core is established as a privileged scaffold for modulating glutamate receptors. Specifically, derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit potent activity as:
The 4-chlorophenyl variant contributes to π-stacking interactions within receptor binding pockets. Preclinical studies indicate that optimized analogs rescue NMDA receptor hypofunction and exhibit procognitive effects, positioning them as backup candidates to clinical-stage molecules like VU0490551/JNJ-46778212 [2].
Receptor Target | Modulation Type | Biological Effect | Research Significance |
---|---|---|---|
mGlu5 | Positive Allosteric Modulator (PAM) | Augments glutamate response | Schizophrenia model efficacy |
mGlu3 | Negative Allosteric Modulator (NAM) | Inhibits receptor signaling | Antidepressant/cognitive enhancement |
NMDA | Indirect modulation | Rescues hypofunction | Addresses cognitive deficits |
Oncological Applications
While direct studies on 2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one in oncology are limited, structurally related pyrazole derivatives demonstrate broad anticancer activity. The scaffold’s rigidity and hydrogen-bonding capacity enable interactions with kinases and apoptosis regulators. Key mechanisms include:
The electron-withdrawing chlorine atom enhances membrane permeability and influences redox properties, potentially contributing to oxidative stress-mediated cytotoxicity in malignant cells [4] [10].
Mechanism | Example Compound | Cancer Model | Potency (IC₅₀/GI₅₀) |
---|---|---|---|
Kinase Inhibition | Crizotinib (clinical agent) | ALK-positive NSCLC | <1 µM |
S-phase Cell Cycle Arrest | 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide | HepG2, BGC823 | 0.71–1.39 µM |
Autophagy Induction | 1-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 32 µM (48h) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7